molecular formula C6H10O4 B15295103 Monoethyl Succinic-2,2,3,3-d4 Acid Ester

Monoethyl Succinic-2,2,3,3-d4 Acid Ester

Cat. No.: B15295103
M. Wt: 150.17 g/mol
InChI Key: LOLKAJARZKDJTD-KHORGVISSA-N
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Description

Monoethyl Succinic-2,2,3,3-d4 Acid Ester (CAS: 14493-42-6) is a deuterated derivative of succinic acid monoethyl ester, where four hydrogen atoms at the 2,2,3,3 positions are replaced with deuterium (²H) . This isotopic labeling enhances its utility in analytical chemistry, metabolic tracing, and pharmacokinetic studies. Structurally, it retains the ester functional group of succinic acid, with one ethyl group replacing a hydrogen atom on the carboxylic acid moiety. Its non-deuterated counterpart, succinic acid monoethyl ester, has demonstrated insulinotropic and antioxidant properties in streptozotocin-induced diabetic rats, improving lipid peroxidation and membrane-bound enzyme activity .

Properties

Molecular Formula

C6H10O4

Molecular Weight

150.17 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-4-ethoxy-4-oxobutanoic acid

InChI

InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8)/i3D2,4D2

InChI Key

LOLKAJARZKDJTD-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)OCC

Canonical SMILES

CCOC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoethyl Succinic-2,2,3,3-d4 Acid Ester can be synthesized through the esterification of Succinic-2,2,3,3-d4 Acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction .

Chemical Reactions Analysis

Types of Reactions

Monoethyl Succinic-2,2,3,3-d4 Acid Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into a corresponding carboxylic acid.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Succinic-2,2,3,3-d4 Acid

    Reduction: Monoethyl Succinic-2,2,3,3-d4 Alcohol

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Monoethyl Succinic-2,2,3,3-d4 Acid Ester is widely used in scientific research due to its deuterated nature. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of other deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.

    Biology: Utilized in metabolic studies to trace biochemical pathways involving succinic acid.

    Medicine: Employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Monoethyl Succinic-2,2,3,3-d4 Acid Ester involves its incorporation into biochemical pathways where succinic acid is a key intermediate. The deuterium atoms in the compound can alter the reaction rates and pathways, providing valuable insights into the mechanisms of various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Monoethyl Succinic-2,2,3,3-d4 Acid Ester and Analogues
Compound CAS Number Structure Key Applications Isotopic Labeling
This compound 14493-42-6 Succinic acid monoethyl ester (d4) LC-MS internal standards, metabolic studies ²H at 2,2,3,3
Succinic Acid Monoethyl Ester (non-deuterated) Not explicitly listed Ethyl ester of succinic acid Diabetes research, lipid normalization None
Succinic-d4 Acid 14493-42-6 Deuterated succinic acid Analytical standards ²H at 2,2,3,3
Malonamic Acid Ethyl Ester Varies Ethyl ester of malonamic acid Anti-inflammatory agents None
  • Deuteration Impact : The deuterated version exhibits enhanced metabolic stability due to the kinetic isotope effect, making it preferable for tracer studies .
  • Functional Groups : Unlike malonamic acid esters (e.g., N-[2-(6-methoxy)benzothiazolyl] malonamic acid ethyl ester), which show anti-inflammatory activity, succinic acid esters focus on metabolic regulation .
Table 2: Pharmacological Comparisons
Compound Biological Activity Model System Key Findings
This compound Metabolic tracing, analytical standards LC-MS, NMR studies Used as internal standard for furandiones
Succinic Acid Monoethyl Ester Insulinotropic, antioxidant Diabetic rats Reduced lipid peroxidation, improved glucose tolerance
Malonamic Acid Ethyl Ester Anti-inflammatory Carrageenin-induced edema Significant reduction in paw edema
  • Therapeutic Potential: Non-deuterated succinic acid monoethyl ester reduces oxidative stress in diabetes, while malonamic acid derivatives target inflammation .

Industrial and Research Relevance

  • Deuterated Compounds : High demand in pharmaceuticals for tracking drug metabolism (e.g., deuterated MMAE in antibody-drug conjugates) .
  • Natural vs. Synthetic: Non-deuterated succinic acid monoethyl ester is found in plants (e.g., Ranunculus ternatus), while the deuterated form is exclusively synthetic .

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